molecular formula C17H13F3O2 B12634440 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one CAS No. 921932-39-0

4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one

Cat. No.: B12634440
CAS No.: 921932-39-0
M. Wt: 306.28 g/mol
InChI Key: QYKVZHWCZKMXFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one is a synthetic organic compound characterized by the presence of trifluoromethyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with 4,4,4-trifluoro-1-phenylbut-2-en-1-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the solvent used can be ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

Comparison with Similar Compounds

  • 4,4,4-Trifluoro-2-(4-chlorophenyl)-1-phenylbut-2-en-1-one
  • 4,4,4-Trifluoro-2-(4-nitrophenyl)-1-phenylbut-2-en-1-one
  • 4,4,4-Trifluoro-2-(4-hydroxyphenyl)-1-phenylbut-2-en-1-one

Comparison: Compared to these similar compounds, 4,4,4-Trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one exhibits unique properties due to the presence of the methoxy group.

Properties

CAS No.

921932-39-0

Molecular Formula

C17H13F3O2

Molecular Weight

306.28 g/mol

IUPAC Name

4,4,4-trifluoro-2-(4-methoxyphenyl)-1-phenylbut-2-en-1-one

InChI

InChI=1S/C17H13F3O2/c1-22-14-9-7-12(8-10-14)15(11-17(18,19)20)16(21)13-5-3-2-4-6-13/h2-11H,1H3

InChI Key

QYKVZHWCZKMXFL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=CC(F)(F)F)C(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.